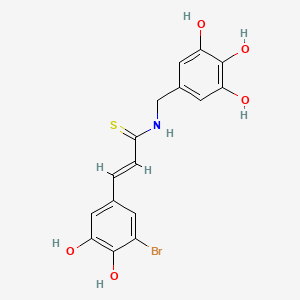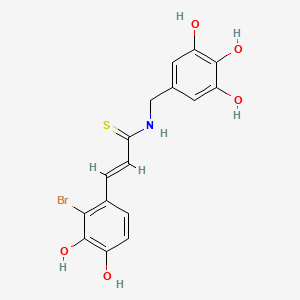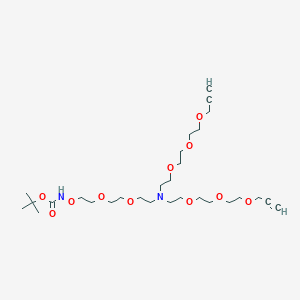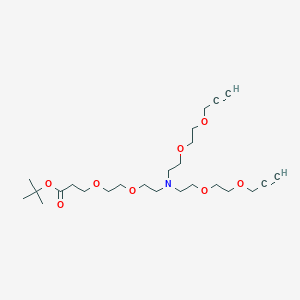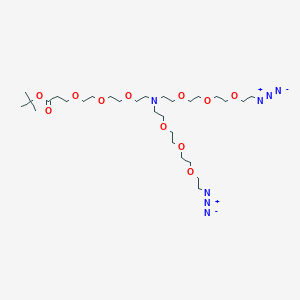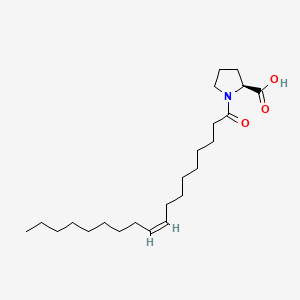
Oleoyl proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleoyl proline is a novel N-acyl amine compound .
Synthesis Analysis
Sodium N-acyl prolines were synthesized using a mixture of fatty acids obtained from various sources via the Schotten-Baumann reaction . The products were characterized by chromatographic and spectral techniques . N-Oleoyl proline showed superior surface activity, foaming characteristics, and wetting ability compared to other surfactants .
Molecular Structure Analysis
Proline, a component of Oleoyl proline, is a proteogenic amino acid that accumulates both under stress and non-stress conditions as a beneficial solute in plants . Due to its amphipathic nature, proline may interact with phosphatidylcholines through intercalation between phospholipid head groups .
Chemical Reactions Analysis
Proline catalyzes the aldol reaction according to the enamine mechanism . The initial reaction between proline and acetone was reinvestigated, and a revised mechanism for enamine formation is proposed in which a second proline assists the process contributing to the enamine formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of Oleoyl proline are as follows: Molecular Formula: C23H41NO3, Average mass: 379.577 Da, Monoisotopic mass: 379.308655 Da . N-Oleoyl proline showed superior surface activity, foaming characteristics, and wetting ability compared to other surfactants .
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Surfactants : Oleoyl proline is involved in the synthesis of oleic acid-based amphiphilic surfactants, exhibiting better surface activity, calcium tolerance, and emulsion stability compared to sodium lauryl sulphate. These surfactants, including sodium N-oleoyl proline, have low critical micelle concentration values and demonstrate specific micellar properties (Sreenu, Nayak, Prasad, & Sreedhar, 2014).
Plant Stress Mitigation : Proline, including its derivatives, plays a crucial role in alleviating heavy metal stress in plants. Studies have shown that exogenous proline can mitigate the toxic effects of cadmium in olive plants, enhancing antioxidant enzyme activities and improving growth and oil content (Zouari et al., 2016).
Angiotensin-Converting Enzyme Inhibition : Proline derivatives, including those with an oleoyl group, have been found effective as angiotensin-converting enzyme inhibitors, a class of antihypertensive agents. Such compounds can lower blood pressure and have potential applications in treating hypertension (Ondetti, Rubin, & Cushman, 1977).
Antioxidant Properties in Agriculture : Application of exogenous proline, including its derivatives, has shown positive effects on the antioxidant defense system in agricultural crops under stress conditions, improving seed composition and oil quality (Ali et al., 2013).
Nano-Catalysis : Chiral polymeric nanoparticles based on proline, including N-oleoyl-proline, have been developed for use in asymmetric aldol reactions. These nanoparticles offer advantages in terms of low catalyst loading and recyclability (Adler & Mastai, 2015).
Safety And Hazards
Safety measures for handling proline, a component of Oleoyl proline, include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Future research on proline metabolism in stressed plants needs to be supported to finally understand its molecular and physiological function under stress . The implications of proline accumulation in plants under abiotic stress induced by soil degradation factors need to be understood more comprehensively .
Eigenschaften
IUPAC Name |
(2S)-1-[(Z)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9-/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCMZYCKACKLDL-YUQDSPFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N1CCC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleoyl proline | |
CAS RN |
107432-37-1 |
Source


|
| Record name | Oleoyl proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107432371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLEOYL PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L912Z9FWYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)
![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)
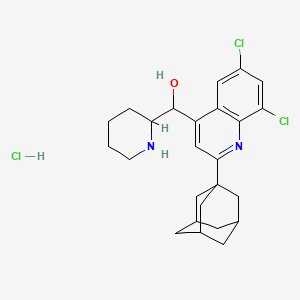
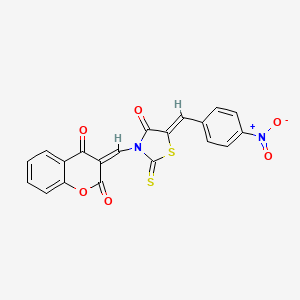
![4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B609664.png)
![2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B609666.png)
